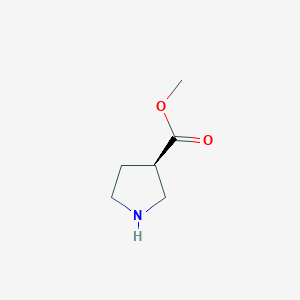

5-エチル-6-メチル-2-チオウラシル

説明

5-Ethyl-6-methyl-2-thiouracil (5-EMT) is a thiouracil-based compound used in scientific research to study the biochemical and physiological effects of thiouracil compounds. Thiouracil compounds are widely studied due to their potential applications in medicine, biotechnology, and other fields. 5-EMT is an important compound for research due to its unique properties and potential for further development.

科学的研究の応用

抗甲状腺剤

6-メチル-2-チオウラシルなどの化合物は、甲状腺機能亢進症の治療や甲状腺関連疾患の外科手術前の準備に使用されます .

発光材料の合成

チオウラシル誘導体は、発光材料として機能する発光性金(I)チオウラシル酸錯体の合成に使用されてきました .

ヒストン脱アセチル化酵素阻害剤

ウラシル含有化合物は、エピジェネティクスの研究において重要なヒストン脱アセチル化酵素阻害剤として使用するために合成されてきました .

抗HIV薬

チオウラシル誘導体をベースとしたS-ジヒドロ-アルキルチオ-ベンジル-オキシピリミジン(S-DABOs)の合成は、抗HIV薬としての可能性を探求するために実施されてきました .

作用機序

Target of Action

The primary target of 5-Ethyl-6-methyl-2-thiouracil is the thyroid gland, specifically the thyroglobulin in the thyroid gland . This compound is an organosulfur compound that is used as an antithyroid preparation .

Mode of Action

5-Ethyl-6-methyl-2-thiouracil acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin , an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The affected pathway is the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, 5-Ethyl-6-methyl-2-thiouracil disrupts the formation of thyroxine and triiodothyronine . This results in a decrease in the levels of these hormones, which can have various downstream effects depending on the physiological context.

Pharmacokinetics

The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Action Environment

It is known that factors such as diet can influence the effectiveness of antithyroid drugs .

生化学分析

Biochemical Properties

5-Ethyl-6-methyl-2-thiouracil plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, 5-Ethyl-6-methyl-2-thiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This interaction is essential for its antithyroid effects, making it a valuable compound in the treatment of hyperthyroidism.

Cellular Effects

The effects of 5-Ethyl-6-methyl-2-thiouracil on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In thyroid cells, 5-Ethyl-6-methyl-2-thiouracil inhibits the synthesis of thyroid hormones, leading to a decrease in metabolic rate and a reduction in the symptoms of hyperthyroidism . Additionally, it may affect other cell types by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Molecular Mechanism

At the molecular level, 5-Ethyl-6-methyl-2-thiouracil exerts its effects through several mechanisms. It binds to thyroid peroxidase, inhibiting its activity and preventing the iodination of tyrosine residues in thyroglobulin . This inhibition disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones. Furthermore, 5-Ethyl-6-methyl-2-thiouracil may also influence gene expression by modulating the activity of transcription factors involved in thyroid hormone synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-6-methyl-2-thiouracil change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethyl-6-methyl-2-thiouracil remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its inhibitory effects on thyroid hormone synthesis, with no significant loss of activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-Ethyl-6-methyl-2-thiouracil vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects . At higher doses, it may lead to toxicity, manifesting as liver damage, hematological abnormalities, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing toxicity. Careful dosage optimization is crucial to maximize the benefits of 5-Ethyl-6-methyl-2-thiouracil while minimizing its adverse effects.

Metabolic Pathways

5-Ethyl-6-methyl-2-thiouracil is involved in several metabolic pathways, primarily related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are essential for the conversion of thyroxine (T4) to triiodothyronine (T3) . The compound’s inhibitory effects on these enzymes disrupt the normal metabolic flux, leading to altered levels of thyroid hormones. Additionally, 5-Ethyl-6-methyl-2-thiouracil may affect other metabolic pathways by modulating the activity of enzymes involved in oxidative stress responses and cellular detoxification.

Transport and Distribution

Within cells and tissues, 5-Ethyl-6-methyl-2-thiouracil is transported and distributed through specific transporters and binding proteins. It is actively concentrated in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis . The compound’s localization and accumulation in the thyroid gland are crucial for its therapeutic efficacy. Additionally, 5-Ethyl-6-methyl-2-thiouracil may interact with other transporters and binding proteins involved in its distribution to different tissues and organs.

Subcellular Localization

The subcellular localization of 5-Ethyl-6-methyl-2-thiouracil is primarily within the thyroid gland, where it targets thyroid peroxidase and other enzymes involved in thyroid hormone synthesis . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles. Post-translational modifications and targeting signals may direct 5-Ethyl-6-methyl-2-thiouracil to specific subcellular locations, enhancing its inhibitory effects on thyroid hormone synthesis.

特性

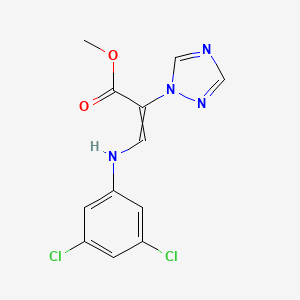

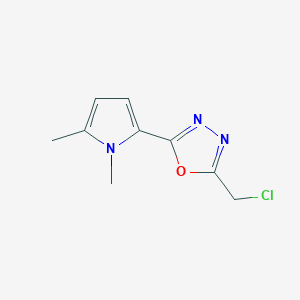

IUPAC Name |

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJMJGRRXHYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192331 | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-15-3 | |

| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)